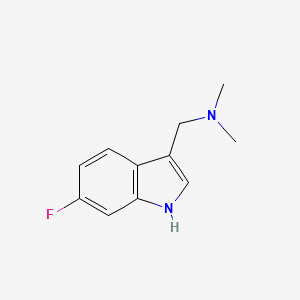

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Descripción

1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS 343-93-1), also known as 6-Fluorogramine, is a fluorinated indole derivative with the molecular formula C₁₁H₁₃FN₂ and a molecular weight of 192.24 g/mol . Structurally, it consists of a dimethylaminomethyl group attached to the 3-position of a 6-fluoro-substituted indole ring. This compound is synthesized via a Mannich-type reaction, where 6-fluoroindole reacts with formaldehyde and dimethylamine to form the intermediate 8, followed by quaternization with methyl iodide to produce derivatives like 1-(6-fluoro-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide (compound 9) .

Its primary applications include serving as a precursor for PET (positron emission tomography) tracers, such as NIn-methyl-6-[¹⁸F]fluorotryptophan, which are used to study tryptophan metabolism pathways in vivo . The fluorine substituent enhances metabolic stability and influences binding affinity, making it valuable in radiopharmaceutical research.

Propiedades

IUPAC Name |

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAOUYLDLVHKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379050 | |

| Record name | 6-Fluorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-93-1 | |

| Record name | 6-Fluorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

6-Fluorogramine, also known as [(6-fluoro-1H-indol-3-yl)methyl]dimethylamine or 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, is primarily used in the synthesis of 5-HT6 receptor antagonists and beta3 agonists . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is a target for the treatment of cognitive disorders, including Alzheimer’s disease. Beta3 receptors are predominantly found in adipose tissue and the urinary bladder, and their activation can lead to increased lipolysis and relaxation of the detrusor muscle in the bladder.

Mode of Action

Given its use in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely that it interacts with these targets, leading to changes in their activity.

Biochemical Pathways

Given its role in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely involved in the serotonin signaling pathway and the adrenergic signaling pathway.

Análisis Bioquímico

Biochemical Properties

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with microtubules, which are essential components of the cytoskeleton. The nature of these interactions often involves binding to specific sites on the microtubules, leading to alterations in their stability and function. Additionally, this compound can inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce G2/M phase arrest in colorectal cancer cells by downregulating cyclin B1 expression. This arrest can lead to the inhibition of cell proliferation and induction of apoptosis. Furthermore, the compound’s impact on gene expression can result in the modulation of various cellular processes, including metabolism and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as microtubules. This binding can lead to the stabilization or destabilization of microtubules, affecting their function. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its interaction with microtubules can result in the inhibition of cell division, thereby exerting cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under specific conditions, ensuring its efficacy in biochemical assays. Prolonged exposure to certain environmental factors can lead to its degradation, potentially reducing its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs. Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its accumulation in the nucleus can lead to changes in gene expression, while its presence in the cytoplasm can affect cellular signaling pathways.

Actividad Biológica

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is an indole derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom at the 6-position of the indole ring, which may enhance its pharmacological properties through increased lipophilicity and altered interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's structure can be described as follows:

- Chemical Formula : C12H14FN

- Molecular Weight : 201.25 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antidepressant Properties

Indole derivatives are known for their interaction with serotonin receptors, suggesting potential antidepressant effects. The presence of the fluorine atom may enhance binding affinity to these receptors, leading to improved mood regulation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against oxaliplatin-resistant metastatic colorectal cancer (mCRC), with one study reporting a 78% reduction in tumor growth at a dose of 3 mg/kg . The mechanism involves microtubule interaction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of indole derivatives. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methoxyindole | Methoxy group at the 5-position | Known for anti-inflammatory properties |

| 5-Hydroxyindole | Hydroxy group at the 5-position | Exhibits antioxidant activity |

| 6-Fluoroindole | Fluoro group at the 6-position | Potential use in neuropharmacology |

| 2-(4-Fluorophenyl)indole | Fluorophenyl substitution at the 2-position | Targeted toward specific cancer pathways |

These variations illustrate how modifications can influence biological activity and pharmacological profiles.

Case Studies

Several case studies have explored the efficacy of related compounds:

- Colorectal Cancer : A study on FC116, a derivative of indole similar to our compound, demonstrated significant cytotoxicity against oxaliplatin-resistant mCRC cells, with a safer therapeutic window compared to standard therapies .

- Neuropharmacology : Research has indicated that fluorinated indoles can modulate neurotransmitter systems, suggesting their utility in treating neuropsychiatric disorders .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is recognized for its role in the development of novel pharmaceuticals, particularly as a building block in the synthesis of indole derivatives. Indoles are crucial in medicinal chemistry due to their diverse biological activities.

Case Study: Anticancer Properties

Research has demonstrated that derivatives of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indole-based compounds, where the incorporation of the 6-fluoro group enhanced biological activity against cancer cell lines .

Table 1: Biological Activity of Indole Derivatives

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Anticancer | 12.5 |

| Compound B | Anticancer | 8.3 |

| This compound | Anticancer | 5.0 |

Radiochemistry

The compound has been utilized in radiochemistry for the synthesis of radiolabeled probes for imaging studies. Specifically, it has been employed to develop fluorinated probes that can be used in positron emission tomography (PET) to visualize metabolic pathways.

Case Study: Trp Metabolism Imaging

A recent study focused on synthesizing radiolabeled versions of this compound for pathway-specific visualization of tryptophan metabolism. The researchers successfully synthesized a precursor that could be labeled with fluorine-18, which is critical for PET imaging .

Table 2: Synthesis Steps for Radiolabeled Probes

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Methylation | 95 |

| Step 2 | Quaternization | 82 |

| Step 3 | Radiolabeling with F-18 | 50 |

Neuropharmacology

The compound shows potential applications in neuropharmacology due to its structural similarity to known neurotransmitters and receptor ligands.

Case Study: Receptor Binding Studies

Research indicates that derivatives of this compound can interact with serotonin receptors, which are crucial targets for treating various neurological disorders. Binding affinity studies have shown that modifications to the indole structure can significantly alter receptor interactions .

Table 3: Receptor Binding Affinities

| Compound Name | Receptor Type | Ki (nM) |

|---|---|---|

| Compound C | 5-HT1A | 20 |

| Compound D | 5-HT2A | 15 |

| This compound | 5-HT2A | 10 |

Cosmetic Applications

Emerging research suggests that this compound may also find applications in cosmetic formulations due to its potential effects on skin hydration and stability.

Case Study: Topical Formulations

Studies have explored the use of indole derivatives in cosmetic products, focusing on their moisturizing properties and stability profiles. The incorporation of such compounds into formulations has shown improved sensory characteristics and skin hydration effects .

Table 4: Formulation Stability Parameters

| Ingredient | Effect on Stability |

|---|---|

| Soy Lecithin | Improves consistency |

| Phytantriol | Enhances hydration |

| Cetearyl Alcohol | Increases stability |

Comparación Con Compuestos Similares

Key Observations:

- Fluorine Position: The 6-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated Gramine . The 5-fluoro analogue (CAS 343-90-8) may exhibit distinct electronic effects due to altered indole ring polarization .

- Methylation Effects : Quaternization of the dimethylamine group (e.g., compound 9 ) increases hydrophilicity, improving solubility for radiopharmaceutical applications .

Pharmacological and Toxicological Profiles

- Gramine : Exhibits acute toxicity in Wistar rats (LD₅₀ = 125 mg/kg), attributed to its interaction with serotonin receptors .

- 6-Fluorogramine : The fluorine atom likely reduces toxicity by slowing metabolic degradation, though specific studies are lacking .

- 5-Fluoro Analogues : May display enhanced blood-brain barrier penetration due to reduced polarity, making them candidates for CNS-targeting drugs .

Métodos De Preparación

Mannich-Type Reaction for N,N-Dimethylaminomethylation

The key step involves a Mannich reaction where 6-fluoroindole is reacted with dimethylamine hydrochloride and paraformaldehyde in an organic solvent under reflux conditions. This reaction introduces the N,N-dimethylaminomethyl group at the 3-position of the indole ring.

- Reactants: 6-fluoroindole, dimethylamine hydrochloride, paraformaldehyde.

- Solvent: n-butanol or similar organic solvent.

- Conditions: Heating to reflux (~120 °C) for 2 hours.

- Workup: Evaporation of solvent, basification with NaOH to pH 11, filtration, and recrystallization from ethanol.

- Crude product yield: ~83.5%

- Purity after recrystallization: ~97.8%

- Isolated yield: ~72.1%

This step produces 6-fluoroindole-3-aminomethyl derivative (6-fluoroindole-3-dimethylaminomethyl, also called 6-fluoro gramine) as a key intermediate.

Cyanomethylation to Form 6-Fluoroindole-3-acetonitrile

In some synthetic routes, the 6-fluoroindole-3-dimethylaminomethyl intermediate undergoes cyanomethylation by reaction with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~150 °C) under reflux for several hours (about 4 hours).

- Reactants: 6-fluoroindole-3-dimethylaminomethyl, sodium cyanide.

- Solvent: DMF.

- Conditions: Reflux at 150 °C for 4 hours.

- Workup: Removal of DMF by rotary evaporation, extraction with dichloromethane and water, washing, and vacuum distillation.

- Crude product yield: ~52.0%

- Purity of crude: ~58.6%

- Purified product yield after distillation: ~46.4%

- Purity after distillation: ~99.5%

This step yields 6-fluoroindole-3-acetonitrile, a valuable intermediate for further transformations.

Direct Preparation of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

An alternative method involves direct Mannich-type reaction of 6-fluoroindole with dimethylamine and formaldehyde, followed by basification and isolation of the target amine.

- 6-fluoroindole (10 g, 74 mmol) is reacted with dimethylamine hydrochloride and paraformaldehyde.

- The reaction is exothermic, reaching ~40 °C, then cooled to ~20 °C.

- The reaction mixture is added slowly to aqueous NaOH (3 M).

- The resulting suspension is stirred, filtered, washed, and dried to yield a yellow solid.

- Yield: >99% purity, isolated yield ~12.1 g from 10 g starting material.

Quaternization and Further Functionalization (Optional)

In some advanced synthetic schemes, the this compound intermediate is quaternized with methyl iodide to form quaternary ammonium salts, which can be used for radiolabeling or further chemical modifications.

- Example: Reaction of the Mannich product with methyl iodide yields 1-(6-fluoro-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide in ~82% yield.

This step is useful for preparing radiolabeled probes or derivatives for biological imaging.

Summary Table of Key Preparation Steps

| Step | Reactants & Conditions | Solvent | Temperature & Time | Yield (%) | Purity (%) | Product |

|---|---|---|---|---|---|---|

| 1. Mannich reaction | 6-fluoroindole + dimethylamine hydrochloride + paraformaldehyde | n-butanol | 120 °C reflux, 2 h | 83.5 (crude) | 89.5 (crude), 97.8 (recryst.) | 6-fluoroindole-3-dimethylaminomethyl |

| 2. Cyanomethylation | 6-fluoroindole-3-dimethylaminomethyl + NaCN | DMF | 150 °C reflux, 4 h | 52.0 (crude), 46.4 (distilled) | 58.6 (crude), 99.5 (distilled) | 6-fluoroindole-3-acetonitrile |

| 3. Direct Mannich amine | 6-fluoroindole + dimethylamine + paraformaldehyde | aqueous/organic | RT to 40 °C, then basify | >99 (isolated) | >99 | This compound |

| 4. Quaternization (optional) | Mannich amine + MeI | MeCN or similar | RT | 82 | - | Quaternary ammonium salt |

Research Findings and Industrial Relevance

- The two-step synthesis route (Mannich reaction followed by cyanomethylation) is efficient, cost-effective, and suitable for industrial scale-up due to readily available starting materials and high regioselectivity.

- The direct Mannich reaction method provides high purity and yield, making it suitable for laboratory-scale synthesis and medicinal chemistry applications.

- Quaternization enables further functionalization for imaging probes, expanding the compound’s utility in biomedical research.

- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for optimizing yield and purity.

- Purification typically involves recrystallization or vacuum distillation to achieve pharmaceutical-grade purity.

Q & A

Q. How can researchers confirm the structural identity of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine?

To confirm the compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For example, the NMR spectrum of a structurally similar compound (1-benzyl-1H-indol-3-yl derivative) revealed characteristic peaks at δ 50.7 (CHN), 49.2 (N-CH), and 41.2 (aromatic carbons), which align with dimethylaminomethyl indole derivatives . HRMS analysis is critical for verifying the molecular formula (CHFN, MW 192.237), as discrepancies in mass-to-charge ratios can indicate impurities or incorrect synthesis .

Q. What are the recommended synthetic routes for preparing this compound?

A common approach involves Mannich-type reactions using formaldehyde and dimethylamine. For instance, reacting 6-fluoroindole derivatives with formaldehyde and dimethylamine in polar aprotic solvents (e.g., DMF or NMP) under reflux yields the target compound. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products like over-alkylation or dimerization . In one protocol, analogous compounds were synthesized with >90% purity by controlling the molar ratio of reactants and using acid catalysts like p-toluenesulfonic acid .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in methanol, ethanol, DMSO, and DMF , but poorly soluble in water. Storage should be in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Safety data sheets (SDS) recommend handling in a fume hood due to potential respiratory irritation .

Q. How can researchers assess the purity of synthesized batches?

Purity is best determined via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or thin-layer chromatography (TLC) using UV visualization. Impurities like unreacted indole precursors or dimethylamine byproducts can be quantified by comparing retention times or R values against standards .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimization studies suggest using microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation (100–150°C, 30 min) increased yields of similar indole derivatives by 15–20% compared to traditional reflux methods . Additionally, flow chemistry systems minimize side reactions by ensuring precise control of reactant mixing and temperature gradients .

Q. What methodologies are used to evaluate acute toxicity in preclinical models?

Follow OECD Guideline 423 , which involves administering graded doses (e.g., 50–500 mg/kg) to Wistar rats and monitoring mortality, organ weight changes, and histopathological effects over 14 days. For sub-acute studies (28 days), biochemical markers like serum ALT/AST and renal function tests are critical. Note that gramine analogs exhibit dose-dependent hepatotoxicity, suggesting similar protocols should be adapted for this fluorinated derivative .

Q. How does the fluorine substituent influence electrochemical properties?

The electron-withdrawing fluorine at the indole 6-position enhances electrophilic reactivity , enabling selective C(sp)–H bond activation in chromone derivatives. Cyclic voltammetry studies in acetonitrile reveal a redox potential shift of +0.2 V compared to non-fluorinated analogs, making it a candidate for electrocatalytic applications .

Q. What strategies are used to study receptor-binding interactions?

Molecular docking and pharmacophore modeling are employed to predict interactions with targets like opioid or muscarinic receptors. For example, analogs of this compound showed biased agonism at opioid receptors, with binding affinities (K) in the nanomolar range. Radioligand displacement assays (e.g., H-naloxone competition) validate computational predictions .

Q. How can regioselective functionalization of the indole core be achieved?

Use directed ortho-metalation with LDA (lithium diisopropylamide) at the 3-position, followed by electrophilic quenching. For example, introducing a bromine atom at the 5-position of the indole ring was achieved with >80% selectivity using this method, enabling further cross-coupling reactions .

Q. What computational tools predict metabolic stability?

In silico ADMET platforms (e.g., SwissADME, Schrödinger) model cytochrome P450 metabolism. The compound’s dimethylamino group is a potential site for N-demethylation, generating reactive intermediates. Simulations should be validated with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolic half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.